molecular formula C10H14O2P+ B3054734 Phosphinic acid, phenyl-, butyl ester CAS No. 6172-81-2

Phosphinic acid, phenyl-, butyl ester

Cat. No. B3054734
CAS RN: 6172-81-2
M. Wt: 197.19 g/mol
InChI Key: OVYZQRLNJSTXOC-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl-, butyl ester (PBPA) is a chemical compound that is widely used in scientific research. It belongs to the class of organophosphorus compounds, which are known for their diverse applications in various fields. PBPA is a colorless liquid that is soluble in organic solvents and has a strong odor.

Scientific Research Applications

Phosphinic acid, phenyl-, butyl ester has a wide range of scientific research applications, including as a ligand for metal ions, a reagent for organic synthesis, and a tool for studying enzyme activity. Phosphinic acid, phenyl-, butyl ester can also be used as a probe for studying the interaction between proteins and DNA. It has been shown to be an effective inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

Phosphinic acid, phenyl-, butyl ester acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity, which can have a variety of effects on the body.
Biochemical and physiological effects:
Phosphinic acid, phenyl-, butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of cholinergic neurons in the brain, which can improve cognitive function. Phosphinic acid, phenyl-, butyl ester has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, Phosphinic acid, phenyl-, butyl ester has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using Phosphinic acid, phenyl-, butyl ester in lab experiments is its relatively simple synthesis method. Additionally, Phosphinic acid, phenyl-, butyl ester is a stable compound that can be stored for long periods of time. However, Phosphinic acid, phenyl-, butyl ester can be toxic if ingested or inhaled, and precautions should be taken when handling the compound. Additionally, Phosphinic acid, phenyl-, butyl ester may not be suitable for all experiments, as its effects on the body can be complex and varied.

Future Directions

There are many potential future directions for research on Phosphinic acid, phenyl-, butyl ester. One area of interest is the development of Phosphinic acid, phenyl-, butyl ester-based inhibitors for acetylcholinesterase, which may have therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, Phosphinic acid, phenyl-, butyl ester may be useful as a tool for studying the interaction between proteins and DNA, which could have implications for the development of new drugs and therapies. Finally, further research is needed to fully understand the biochemical and physiological effects of Phosphinic acid, phenyl-, butyl ester, which could lead to new insights into the workings of the body and the development of new treatments for a variety of diseases.

properties

IUPAC Name

butoxy-oxo-phenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2P/c1-2-3-9-12-13(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYZQRLNJSTXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458701
Record name Phosphinic acid, phenyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphinic acid, phenyl-, butyl ester

CAS RN

6172-81-2
Record name Phosphinic acid, phenyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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